molecular formula C8H10BrN B151677 (4-Bromo-2-methylphenyl)methanamine CAS No. 376646-62-7

(4-Bromo-2-methylphenyl)methanamine

Cat. No.: B151677
CAS No.: 376646-62-7
M. Wt: 200.08 g/mol
InChI Key: CRDQDMSHRCFAAW-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Bromo-2-methylphenyl)methanamine involves the reduction of 4-bromo-2-methylbenzonitrile. The process typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-methylphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

Major Products:

Scientific Research Applications

(4-Bromo-2-methylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

    4-Bromo-N-methylbenzylamine: Similar structure but with a methyl group on the amine nitrogen.

    2-Bromo-4-methylbenzylamine: Bromine and methyl groups are interchanged.

    4-Bromo-2-methylphenethylamine: Contains an ethyl group instead of a methyl group on the benzylamine.

Uniqueness: (4-Bromo-2-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted synthesis and specific biological applications .

Properties

IUPAC Name

(4-bromo-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDQDMSHRCFAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370817
Record name 4-BROMO-2-METHYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376646-62-7
Record name 4-BROMO-2-METHYLBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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